CTK0A9800

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CTK0A9800 is a synthetic compound derived from the naturally occurring molecule, 7-deazaadenine. It is an analog of the purine base adenine, which is found in DNA and RNA. This compound has been developed as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s. It has also been studied for its potential to modulate the activity of enzymes involved in DNA synthesis and repair.

Scientific Research Applications

1. Scientific Software Frameworks and Grid Computing

Scientific research applications often involve complex software development, traditionally done in languages like C and Fortran by scientists. The emergence of scientific software frameworks, especially for grid-enabling applications, has improved programming productivity. Such frameworks help in developing new applications rapidly using existing component libraries, contrasting with the more time-consuming traditional methods (Appelbe, Moresi, Quenette, & Simter, 2007).

2. Core Technologies in Agricultural Research

In agricultural research, Core Technologies (CT) units provide vital data processing, interpretation, analysis, and consultation across various research programs. These units integrate genetic analysis, proteomicsbiopolymers mass spectrometry, electron microscopy, and magnetic resonance spectroscopy (NMR), facilitating data distribution to researchers and the public (Nuñez, Strahan, Soroka, Damert, & Needleman, 2011).

3. Data Acquisition in Controlled Thermonuclear Research

In Controlled Thermonuclear Research (CTR), data acquisition from various recorders is streamlined using a single software package. This approach has enhanced the efficiency of data collection, compression, and storage, allowing researchers to quickly plan further experiments (Wilkins & Klare, 1986).

4. Computational Thinking in K-12 Science Education

Integrating Computational Thinking (CT) with K-12 science education via agent-based computation fosters the development of computational thinking alongside scientific expertise. This approach is effective in teaching physics and biology, as demonstrated by a study in a middle school science classroom (Sengupta, Kinnebrew, Basu, Biswas, & Clark, 2013).

5. Clinical and Translational Research Framework

A framework for rigorous and reproducible Clinical and Translational Research (CTR) is essential for medical and scientific advancement. This framework emphasizes the importance of robust experimental design, transparent data collection and analysis, and multidisciplinary collaboration (Wichman, Smith, & Yu, 2020).

Mechanism of Action

- This reduction in myosin activity leads to decreased cardiac contractility, which is beneficial in hypertrophic cardiomyopathy (HCM) with left ventricular outflow tract obstruction (oHCM) .

- It does not alter calcium (Ca2+) transient, indicating a specific impact on contractility without affecting intracellular calcium handling .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound CTK0A9800 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The pathway involves several steps, including protection and deprotection of functional groups, as well as coupling and oxidation reactions.", "Starting Materials": ["4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitrobenzene", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic anhydride", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "methanol"], "Reaction": ["Step 1: Protection of the amino group of 4-bromo-2-fluoroaniline with acetic anhydride and triethylamine to form N-acetyl-4-bromo-2-fluoroaniline", "Step 2: Deprotection of the nitro group of 2,4-dichloro-5-nitrobenzene with sodium borohydride and acetic acid to form 2,4-dichloro-5-aminobenzene", "Step 3: Coupling of N-acetyl-4-bromo-2-fluoroaniline and 2,4-dichloro-5-aminobenzene with palladium on carbon catalyst and hydrogen gas to form 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene", "Step 4: Oxidation of 2-(4-bromo-2-fluorophenyl)-4,5-dichloro-1,3-diaminobenzene with sodium hydroxide and methanol to form the final product, CTK0A9800"] } | |

CAS RN |

100684-36-4 |

Molecular Formula |

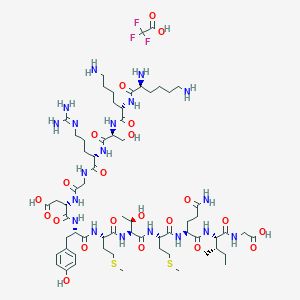

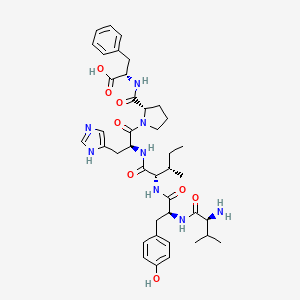

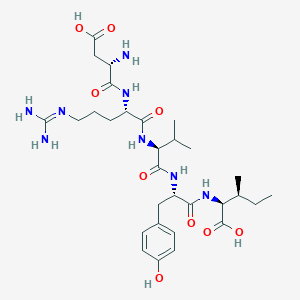

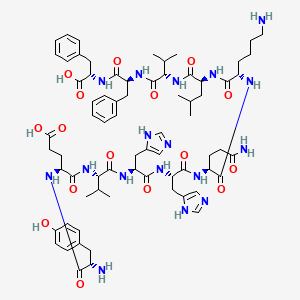

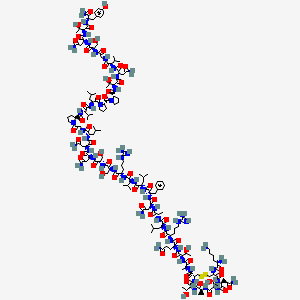

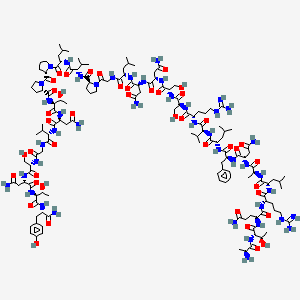

C36H48N6O7 |

Molecular Weight |

676.80232 |

storage |

Common storage 2-8℃, long time storage -20℃. |

synonyms |

CTK0A9800; L-Proline |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.